molecular formula C15H14N3O2P B12314544 1-Vinyl-9H-carbazole-3-carbonitrile phosphoramidite

1-Vinyl-9H-carbazole-3-carbonitrile phosphoramidite

Cat. No.: B12314544
M. Wt: 299.26 g/mol
InChI Key: NLRMEFDNJQEAHT-UHFFFAOYSA-N
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Description

1-Vinyl-9H-carbazole-3-carbonitrile phosphoramidite is a complex organic compound with the molecular formula C15H14N3O2P. It is known for its unique structure, which includes a vinyl group attached to a carbazole ring and a phosphoramidite group.

Preparation Methods

The synthesis of 1-vinyl-9H-carbazole-3-carbonitrile phosphoramidite typically involves multiple steps. One common method starts with the bromination of carbazole using N-bromosuccinimide (NBS) to produce 3,6-dibromo-9H-carbazole. This intermediate is then subjected to a series of reactions, including cyanation and vinylation, to introduce the vinyl and cyano groups.

Chemical Reactions Analysis

1-Vinyl-9H-carbazole-3-carbonitrile phosphoramidite can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The vinyl and cyano groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce amines or alcohols .

Scientific Research Applications

1-Vinyl-9H-carbazole-3-carbonitrile phosphoramidite has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-vinyl-9H-carbazole-3-carbonitrile phosphoramidite exerts its effects is not fully understood. its reactivity is primarily attributed to the presence of the vinyl and cyano groups, which can participate in various chemical reactions.

Comparison with Similar Compounds

1-Vinyl-9H-carbazole-3-carbonitrile phosphoramidite can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications .

Properties

Molecular Formula

C15H14N3O2P

Molecular Weight

299.26 g/mol

IUPAC Name

aminophosphonous acid;1-ethenyl-9H-carbazole-3-carbonitrile

InChI

InChI=1S/C15H10N2.H4NO2P/c1-2-11-7-10(9-16)8-13-12-5-3-4-6-14(12)17-15(11)13;1-4(2)3/h2-8,17H,1H2;2-3H,1H2

InChI Key

NLRMEFDNJQEAHT-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C2C(=CC(=C1)C#N)C3=CC=CC=C3N2.NP(O)O

Origin of Product

United States

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